Acemetacin - 53164-05-9

Acemetacin

Catalog Number: EVT-257040
CAS Number: 53164-05-9
Molecular Formula: C21H18ClNO6
Molecular Weight: 415.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acemetacin, chemically known as [(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)oxy]acetyl acetate, is a non-steroidal anti-inflammatory drug (NSAID) classified as a glycolic acid ester prodrug of indomethacin. [, ] Acemetacin itself is inactive, but upon administration, it is rapidly hydrolyzed in vivo to its active metabolite, indomethacin, which is responsible for its pharmacological effects. [, , , , ] Acemetacin is primarily investigated in scientific research for its anti-inflammatory properties and its potential for improved gastrointestinal tolerability compared to indomethacin. [, , , ]

Molecular Structure Analysis

[(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)oxy]acetyl acetate undergoes esterolytic cleavage in vivo, primarily in the liver, to form indomethacin. [, ] This metabolic process is essential for its pharmacological activity. Further metabolism of indomethacin involves O-demethylation and N-desacylation, and conjugation of these metabolites to glucuronic acid, primarily in the liver. [, ] These metabolic pathways contribute to the overall pharmacokinetic profile of acemetacin.

Classification and Source

Acemetacin belongs to the class of non-steroidal anti-inflammatory drugs. It is derived from indometacin, another NSAID, through the introduction of an acetamido group. The compound is synthesized from indole derivatives and is recognized for its ability to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation.

Synthesis Analysis

The synthesis of acemetacin typically involves the following steps:

  1. Starting Materials: The synthesis begins with indometacin as the primary precursor.
  2. Acetylation Reaction: Indometacin undergoes acetylation using acetic anhydride or acetyl chloride. This reaction introduces an acetyl group into the indole structure.
  3. Purification: The crude product is purified through recrystallization or chromatography to obtain pure acemetacin.

Technical Parameters:

  • Reagents: Acetic anhydride or acetyl chloride, along with a base such as pyridine to facilitate the reaction.
  • Conditions: The reaction typically requires controlled temperature and stirring to ensure complete conversion.
Chemical Reactions Analysis

Acemetacin participates in various chemical reactions:

  1. Hydrolysis: In aqueous solutions, acemetacin can hydrolyze to release indometacin and acetic acid.
  2. Metabolism: In vivo, acemetacin is metabolized predominantly through esterolytic cleavage to form indometacin, which retains pharmacological activity.
  3. Cyclooxygenase Inhibition: The primary reaction mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for prostaglandin synthesis.
Mechanism of Action

The mechanism of action of acemetacin involves:

  • Inhibition of Prostaglandin Synthesis: Acemetacin inhibits cyclooxygenase enzymes, leading to a decrease in the production of pro-inflammatory prostaglandins.
  • Reduction of Inflammatory Response: By lowering prostaglandin levels, acemetacin effectively reduces inflammation and pain associated with various conditions.

Studies indicate that acemetacin exhibits a weak reduction in prostaglandin synthesis compared to other NSAIDs but remains effective due to its dual inhibitory action on both COX pathways .

Physical and Chemical Properties Analysis

Acemetacin exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; sparingly soluble in water.
  • Melting Point: Approximately 150 °C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
Applications

Acemetacin is utilized in various clinical settings due to its analgesic and anti-inflammatory properties:

  1. Pain Management: Effective in treating acute pain conditions such as postoperative pain and chronic pain associated with arthritis.
  2. Anti-inflammatory Treatment: Used in managing inflammatory disorders like rheumatoid arthritis and osteoarthritis.
  3. Research Applications: Investigated for its potential effects on other pathways involved in inflammation and pain modulation.
Introduction to Acemetacin in Pharmacological Research

Historical Development and Rationale for Acemetacin as an NSAID Derivative

Acemetacin emerged in the late 1970s as a strategic molecular modification of indomethacin, designed to address significant gastrointestinal (GI) toxicity limitations of parent NSAIDs while retaining anti-inflammatory potency. Developed by E. Merck (Germany) under the brand name Emflex®, its core innovation lies in the esterification of indomethacin’s carboxylic acid group with a glycolic acid moiety (carboxymethyl ester), yielding the chemical structure 2-{[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetoxy}acetic acid [4] [5] [9]. This modification was driven by the pharmacological hypothesis that masking the acidic group responsible for direct mucosal irritation would improve tolerability. Crucially, acemetacin itself possesses intrinsic anti-inflammatory activity, but also serves as a metabolic precursor to indomethacin, creating a dual-mechanism profile [1] [5]. Early clinical studies confirmed its efficacy in rheumatoid arthritis, osteoarthritis, and acute pain settings, validating the design premise of maintained therapeutic effect [3] [7].

Table 1: Key Physicochemical Properties of Acemetacin

PropertyValueSignificance
Chemical FormulaC₂₁H₁₈ClNO₆Defines molecular composition
Molecular Weight415.83 g/molImpacts pharmacokinetics
Melting Point150–153 °CRelates to crystallinity & formulation stability
SolubilityLow water solubilityInfluences absorption kinetics
Primary MetaboliteIndomethacinSource of significant bioactivity

Acemetacin’s Role in the Evolution of Prodrug Design Strategies

Acemetacin exemplifies the carrier-linked prodrug strategy, specifically a bipartite ester prodrug. Its design directly targets the improvement of biopharmaceutical and pharmacokinetic properties:

  • Reduced Direct GI Toxicity: The esterification minimizes local inhibition of constitutively expressed COX-1 in the gastric mucosa, a primary cause of NSAID-induced ulceration. Studies confirm acemetacin causes significantly less gastric damage and leukocyte-endothelial adherence (a key step in ulcerogenesis) than equimolar indomethacin [1] [4] [8].
  • Optimized Systemic Delivery: Acemetacin exhibits near-complete oral absorption (~100% bioavailability) and acts as a sustained-release reservoir for indomethacin. Enzymatic hydrolysis primarily by carboxylesterases in the liver and plasma liberates active indomethacin gradually. Additional metabolic pathways include O-demethylation, N-deacylation, and glucuronidation [4] [5] [9]. This controlled conversion contributes to prolonged therapeutic effect despite acemetacin's own plasma half-life of approximately 4.5 hours [5].

Table 2: Pharmacokinetic Profile Comparison: Acemetacin vs. Indomethacin

ParameterAcemetacinIndomethacinPharmacological Implication
Bioavailability~100%~98%High absorption efficiency for both
Tmax~2-3 hours~1-2 hoursSlower release for acemetacin
Protein Binding80-90%90%Similar extensive distribution
Primary MetabolismHydrolysis → IndomethacinDirect Glucuronidation/SulfationAcemetacin provides sustained indomethacin release
Elimination RouteRenal (40%), Biliary (50%)Primarily renalBiliary excretion significant for acemetacin

Comparative Positioning Within the Indomethacin Analogue Class

Within the family of indomethacin derivatives, acemetacin occupies a distinct niche due to its balanced dual activity and prodrug efficiency:

  • Mechanistic Differentiation: Unlike sulindac (an inactive sulfoxide prodrug requiring complex reduction) or simple indomethacin salts, acemetacin is pharmacologically active per se while simultaneously generating its principal active metabolite. It inhibits cyclooxygenase (COX-1 and COX-2) directly, albeit with potentially differing potency than indomethacin, and via liberated indomethacin [1] [5] [8]. This results in comparable clinical efficacy to indomethacin in reducing articular index, improving grip strength, and alleviating morning stiffness in rheumatoid arthritis, as demonstrated in double-blind trials [3] [7].
  • Structural Advantage over Simple Esters: Compared to other indomethacin esters, the glycolic acid linker in acemetacin was strategically chosen for optimal hydrolysis kinetics. The carboxymethyl ester offers superior metabolic stability over simple alkyl esters (like methyl or ethyl esters) during absorption, yet remains readily cleavable by systemic esterases to ensure efficient indomethacin release. This contrasts with prodrugs designed for dramatically altered distribution (e.g., brain-targeted esters) [6] [9].
  • Therapeutic Niche: While newer COX-2 selective inhibitors (coxibs) emerged later, acemetacin remains relevant where balanced COX-1/COX-2 inhibition is desired or cost is a factor. Its improved GI tolerability over indomethacin, validated in clinical practice, secured its position as a therapeutic alternative, particularly in European and Asian markets [1] [3] [4].

Table 3: Structural & Functional Comparison of Key Indomethacin Analogues

CompoundCore Structural ModificationProdrug TypeKey Differentiating Property
AcemetacinIndomethacin glycolic acid esterBipartite carrier-linkIntrinsic activity + sustained indomethacin release
SulindacIndene sulfoxideBio-precursorInactive until sulfoxide reduced in liver/gut
ProglumetacinIndomethacin + proglumide (linked salt)Mutual prodrug/codrugCombines NSAID with gastric cytoprotective agent
IndomethacinParent molecule (free acid)N/AHigh potency but significant GI toxicity

Figure: Metabolic Activation Pathway of Acemetacin

Acemetacin (Administered)  │  ├───► Direct COX Inhibition (Acemetacin itself)  │  └───► Esterase-Mediated Hydrolysis  │  ├───► Indomethacin (Major Active Metabolite) → COX Inhibition  │  └───► Inactive Metabolites (e.g., O-desmethyl, des-4-chlorobenzoyl, glucuronides)  

Properties

CAS Number

53164-05-9

Product Name

Acemetacin

IUPAC Name

2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid

Molecular Formula

C21H18ClNO6

Molecular Weight

415.8 g/mol

InChI

InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25)

InChI Key

FSQKKOOTNAMONP-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O

Solubility

62.4 [ug/mL] (The mean of the results at pH 7.4)
Slightly soluble

Synonyms

acemetacin
Acemetacin Heumann
Acemetacin intermuti
acemetacin monohydrate
acemetacin sodium
Acemetacin Stada
acemetacin von ct
Acemetadoc
Acephlogont
Azeat
Emflex
Espledol
indomethacin carboxymethyl ester
Oldan
Rantodil
Rantudil
TVX 1322

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.